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Compound of Interest

Compound Name:
2-Methyl-2H-indazole-7-

carboxaldehyde

Cat. No.: B1529198 Get Quote

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-2H-
indazole-7-carboxaldehyde, a heterocyclic building block of significant interest in medicinal

chemistry and drug discovery. The guide details its core molecular properties, including a definitive

molecular weight of 160.17 g/mol , alongside its physicochemical characteristics, synthesis principles,

and key applications. With a focus on scientific integrity, this paper outlines self-validating analytical

methodologies for quality control and summarizes critical safety and handling protocols. It is intended

for researchers, chemists, and drug development professionals who utilize advanced heterocyclic

intermediates.

Core Molecular Profile
2-Methyl-2H-indazole-7-carboxaldehyde is a substituted indazole, a class of bicyclic heteroaromatic

compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to

interact with a wide range of biological targets.[1][2] The specific placement of the methyl group at the

N2 position and the carboxaldehyde at the C7 position defines its unique reactivity and utility as a

synthetic intermediate.

A precise understanding of its molecular characteristics is the foundation for its application. The

molecular weight is consistently reported as 160.17 g/mol .[3][4][5]

Table 1: Key Molecular and Chemical Identifiers
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Property Value Source(s)

IUPAC Name
2-Methyl-2H-indazole-7-

carboxaldehyde
N/A

Synonyms 2-methylindazole-7-carbaldehyde N/A

CAS Number 1337880-42-8 [3][6]

Molecular Formula C₉H₈N₂O [3][4][6]

Molecular Weight 160.17 g/mol [3][4][5]

SMILES O=Cc1cccc2cn(C)nc12 [3]

digraph "2_Methyl_2H_indazole_7_carboxaldehyde" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1.2!"];

N2 [label="N", pos="-1.2,0.6!"];

C3 [label="C", pos="-1.2,-0.6!"];

C3a [label="C", pos="0,0!"];

C4 [label="C", pos="1.2,-0.6!"];

C5 [label="C", pos="2.4,0!"];

C6 [label="C", pos="2.4,1.2!"];

C7 [label="C", pos="1.2,1.8!"];

C7a [label="C", pos="0,1.8!"];

// Substituent nodes

Me_C [label="CH₃", pos="-2.4,1.0!"];

CHO_C [label="C", pos="1.2,3.0!"];

CHO_H [label="H", pos="0.3,3.4!"];

CHO_O [label="O", pos="2.1,3.4!"];
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// Bonds

edge [style=solid];

N1 -- C7a;

N1 -- N2;

N2 -- C3;

C3 -- C3a;

C3a -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C7a;

C7a -- C3a;

// Double bonds

edge [style=solid];

N1 -- N2 [style=invis]; // Helper for positioning

C3 -- C3a [style=double, dir=none];

C4 -- C5 [style=double, dir=none];

C6 -- C7 [style=double, dir=none];

// Substituent bonds

N2 -- Me_C;

C7 -- CHO_C;

CHO_C -- CHO_H;

CHO_C -- CHO_O [style=double, dir=none];

// Invisible edges for layout

edge [style=invis];

C3a -- N1;

}
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Caption: Chemical structure of 2-Methyl-2H-indazole-7-carboxaldehyde.

Physicochemical Properties
The physical state and solubility profile of a compound are critical for planning reactions, purification,

and formulation. 2-Methyl-2H-indazole-7-carboxaldehyde is typically supplied as a solid, with

solubility favoring polar aprotic solvents.

Table 2: Physicochemical Data

Property Value Source(s)

Appearance White to off-white crystalline solid

Melting Point Approx. 175-178 °C

Solubility
Good in acetonitrile; moderate in

methanol

Storage
Recommended below 25°C in

sealed containers

Thermal Stability Moderate

Synthesis and Reactivity
Synthesis: The regioselective synthesis of 2H-indazoles, like the target compound, is a significant

challenge in heterocyclic chemistry, as the 1H-tautomer is often the thermodynamically favored

product.[7][8] General strategies for accessing the 2H-indazole core often rely on transition-metal-

catalyzed reactions or multi-component cyclizations.[9]

While a specific, detailed synthesis for 2-Methyl-2H-indazole-7-carboxaldehyde is not extensively

published, established methods for analogous structures provide a logical framework. One common

approach involves a copper-catalyzed, one-pot, three-component reaction of a 2-halobenzaldehyde, a

primary amine (in this case, methylamine), and an azide source.[9] The catalyst is crucial for

facilitating the key C-N and N-N bond formations.

o-Halobenzaldehyde
+ Methylamine
+ Azide Source

In situ formation of
intermediate species

Condensation
Cu(I)-Catalyzed

C-N and N-N Bond Formation
(Cyclization)

2-Methyl-2H-indazole
-7-carboxaldehyde
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Caption: Conceptual workflow for the synthesis of 2H-indazoles.

Reactivity: The primary site of reactivity is the aldehyde functional group at the C7 position. This group

is a versatile handle for a wide range of chemical transformations.

Reductive Amination: The carbonyl group readily undergoes reductive amination, reacting with

primary or secondary amines to form an intermediate imine, which is then reduced to yield a

diverse array of amine-containing derivatives. This is a cornerstone reaction in combinatorial

chemistry for building libraries of compounds for high-throughput screening.

Wittig and Knoevenagel Reactions: The aldehyde can be converted into alkenes through reactions

like the Wittig or Knoevenagel condensations, allowing for carbon-carbon bond formation and

scaffold extension.[10]

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-

carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing access to different

functional group classes.

Applications in Research and Drug Development
The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, particularly kinase

inhibitors like Pazopanib and Axitinib.[2][10][11] 2-Methyl-2H-indazole-7-carboxaldehyde serves as

a crucial intermediate in the synthesis of such complex, biologically active molecules.

Kinase Inhibitor Synthesis: It is a key intermediate for synthesizing dual PI3K/mTOR inhibitors. The

indazole core is known to participate in critical hydrogen bonding interactions within the kinase

domain of these enzymes.

Covalent Inhibitors: The compound can be used as a "warhead" in the design of covalent inhibitors,

which form a permanent bond with their target protein, often leading to enhanced potency and

duration of action.

Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it is an ideal

starting point in FBDD campaigns. The aldehyde allows for rapid and predictable chemical

elaboration once initial low-affinity binding hits are identified.
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Caption: Role as a building block in the drug discovery pipeline.

Analytical Methodologies (Self-Validation)
To ensure the identity, purity, and stability of 2-Methyl-2H-indazole-7-carboxaldehyde, a robust set

of analytical protocols is required. These methods form a self-validating system for quality control in a

research or manufacturing setting.
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Identity Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a

primary identifier. Fragmentation patterns can offer additional structural confirmation.

Protocol:

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent, such as

acetonitrile or methanol.

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass

spectrometer (e.g., TOF or Orbitrap).

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire data in positive ion mode. The expected molecular ion peak [M+H]⁺

should be observed at m/z 161.07.

Fragmentation (MS/MS): If necessary, perform tandem MS on the parent ion (m/z 161.07).

Expected fragmentation would include the loss of the formyl group (M-29) or the methyl radical (M-

15), analogous to similar indazole structures.[5]

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A well-

developed method can separate the main compound from starting materials, by-products, and

degradation products. Given the potential reactivity of aldehydes, chromatographic conditions must be

carefully chosen.[12]

Protocol:

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.smolecule.com/products/s1893614
https://www.americanpharmaceuticalreview.com/Featured-Articles/341315-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradient:

0-2 min: 10% B

2-15 min: 10% to 95% B

15-18 min: 95% B

18-19 min: 95% to 10% B

19-25 min: 10% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a

50:50 mixture of Mobile Phase A and B.

Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak.

Structural Verification by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Causality: NMR provides detailed information about the chemical environment of each proton and

carbon atom, confirming the compound's precise structure and connectivity.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

¹H NMR: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals for

the aromatic protons, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a singlet for the

N-methyl group (typically δ 3-4 ppm).

¹³C NMR: Acquire a carbon NMR spectrum. This will confirm the presence of the carbonyl carbon

(typically δ >180 ppm) and the correct number of aromatic and aliphatic carbons.
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Safety and Handling
Proper handling is essential due to the compound's potential hazards. The Globally Harmonized

System (GHS) classifications indicate warnings for irritation and acute toxicity.[3]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements:

P261: Avoid breathing dust.[3]

P280: Wear protective gloves/eye protection/face protection.[3][13]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.[3][13]

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume

hood.[14] Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant

gloves.[15] For handling bulk powder, a particle-filtering half mask is recommended to prevent

inhalation.

Incompatible Materials: Avoid strong oxidizing agents.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and
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